molecular formula C16H13NO2S B1605273 6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 438216-88-7

6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B1605273
M. Wt: 283.3 g/mol
InChI Key: PKESNVDYVIHEIG-UHFFFAOYSA-N
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Description

6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (6M2Q4C) is an organic compound belonging to the class of quinoline derivatives. It is a versatile compound with a wide range of applications in scientific research, including its use as a reagent for the synthesis of other compounds, as a probe for biochemical and physiological studies, and as a drug target.

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives, including 6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, are subjects of active research due to their complex chemical properties and potential applications in various domains. For instance, a study highlighted the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through one-pot reactions, showcasing the versatility of quinoline derivatives in synthetic chemistry (Gao et al., 2011). This research demonstrates the potential for creating new molecules with specific properties for various applications, including materials science and pharmaceuticals.

Biological Activities

Quinoline derivatives have been extensively studied for their biological activities, including antimicrobial and cytotoxic effects. One study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of quinoline derivatives (Deady et al., 2003). Another research focused on the synthesis, crystal structure analysis, and electronic properties of quinoline-based derivatives, providing insights into their potential applications in nonlinear optical research and technology-related applications (Khalid et al., 2019).

Pharmacological Applications

Quinoline derivatives have also been explored for their pharmacological applications, including antimalarial activity. A study on Thieno[3,4-c]quinolin-4-yl-amine derivatives reported significant in vitro antimalarial activity, showcasing the potential of quinoline derivatives in developing new antimalarial drugs (Görlitzer et al., 2006). Another important application is in the field of cancer research, where amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized and showed cytotoxic activity and apoptotic DNA fragmentation, indicating their potential as novel anticancer agents (Bhatt et al., 2015).

properties

IUPAC Name

6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESNVDYVIHEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357080
Record name 6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

CAS RN

438216-88-7
Record name 6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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